molecular formula C9H16N2S2 B2791811 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole CAS No. 957039-11-1

3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole

Cat. No.: B2791811
CAS No.: 957039-11-1
M. Wt: 216.36
InChI Key: HZYUDUGPEHCSDJ-UHFFFAOYSA-N
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Description

3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the 1-position and a bis(ethylsulfanyl)methyl substituent at the 3-position. The ethylsulfanyl groups introduce steric bulk and enhanced lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-[bis(ethylsulfanyl)methyl]-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S2/c1-4-12-9(13-5-2)8-6-7-11(3)10-8/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYUDUGPEHCSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NN(C=C1)C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with ethylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the pyrazole ring is functionalized with ethylsulfanyl groups. This reaction can be carried out under metal-free and solvent-free conditions, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is often emphasized to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the pyrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole involves its interaction with molecular targets through its sulfur and pyrazole moieties. The sulfur atoms can form bonds with metal ions or other electrophilic centers, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs include:

Compound Name Substituent at Pyrazole 3-Position Key Functional Groups Biological Relevance (if reported)
3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole bis(ethylsulfanyl)methyl Ethylsulfanyl Not explicitly reported (inferred)
Neq0533.1, Neq0866.1, Neq0954 3-(tert-butyl) tert-Butyl High affinity for cysteine cathepsins
Compounds 7a and 7b Linked to thiophene moieties Hydroxy, amino Synthetic intermediates for heterocycles
  • Substituent Impact: The bis(ethylsulfanyl)methyl group in the target compound introduces sulfur atoms, increasing lipophilicity compared to the tert-butyl group in Neq-series inhibitors. This may enhance membrane permeability but reduce solubility in aqueous environments .

Methodological Considerations for Structural Analysis

  • SHELX Software : Widely used for small-molecule crystallography (). If structural data were available, SHELXL could refine bond lengths/angles, while SHELXD might solve crystal structures .
  • Mercury Visualization : Critical for comparing molecular conformations and intermolecular interactions (e.g., hydrogen bonding patterns) between analogs .

Q & A

Q. What are the critical considerations for synthesizing 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole with high purity?

The synthesis typically involves multi-step reactions, including pyrazole ring formation via hydrazine condensation with diketones, followed by alkylation to introduce substituents. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ethylsulfanyl group incorporation .
  • Temperature control : Reactions often require reflux (e.g., 80–120°C) to ensure completion while avoiding decomposition .
  • Catalysts : Bases like K₂CO₃ or NaH facilitate alkylation steps . Purification via column chromatography or recrystallization is critical to isolate the product from by-products like unreacted intermediates .

Q. How can spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at ~δ 2.5–3.5 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) and confirm substituent connectivity .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns confirm functional groups .
  • IR spectroscopy : Detect sulfur-related stretches (C-S at ~600–700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Q. What purification techniques are effective post-synthesis?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar by-products .
  • Recrystallization : Ethanol or methanol as solvents improve crystal purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield for large-scale synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Continuous flow chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to guide experimental design .

Q. How do ethylsulfanyl substituents influence reactivity compared to other groups (e.g., methyl, fluorophenyl)?

  • Electronic effects : Ethylsulfanyl groups are electron-donating via sulfur’s lone pairs, increasing pyrazole ring nucleophilicity. This contrasts with electron-withdrawing groups (e.g., CF₃), which reduce reactivity in electrophilic substitutions .
  • Steric effects : Bulky substituents at the 3-position may hinder access to the pyrazole nitrogen, affecting regioselectivity in further modifications .

Q. How can contradictions in biological activity data be resolved?

  • Comparative SAR studies : Synthesize analogs (e.g., replacing ethylsulfanyl with methylthio or phenyl groups) to isolate substituent-specific effects .
  • Target profiling : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to clarify mechanisms. For example, pyrazole derivatives often target kinases or GPCRs .
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

  • Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces for reactions like nucleophilic substitutions .
  • Molecular docking : Predict binding affinities to proteins (e.g., using AutoDock Vina) by modeling interactions between the ethylsulfanyl group and hydrophobic pockets .

Q. How can side reactions (e.g., over-alkylation) be mitigated during synthesis?

  • Controlled stoichiometry : Use a slight excess of the alkylating agent (1.2–1.5 eq) to minimize di-substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., pyrazole nitrogen) with tert-butoxycarbonyl (Boc) groups .

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